molecular formula C12H14BrNO2 B3184691 Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate CAS No. 1131587-88-6

Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate

Cat. No.: B3184691
CAS No.: 1131587-88-6
M. Wt: 284.15 g/mol
InChI Key: RJTFAWJIRCCGDL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate is a brominated aromatic ester featuring a pyrrolidine substituent at the 2-position of the benzoate ring. Its molecular formula is C₁₃H₁₅BrNO₂, with a molecular weight of 297.17 g/mol. The compound’s structure combines a bromine atom (electron-withdrawing group) and a pyrrolidine moiety (electron-donating group), creating a unique electronic environment that influences its reactivity and physicochemical properties.

Properties

IUPAC Name

methyl 5-bromo-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)10-8-9(13)4-5-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTFAWJIRCCGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661014
Record name Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-88-6
Record name Methyl 5-bromo-2-(1-pyrrolidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate typically involves the reaction of 5-bromo-2-nitrobenzoic acid with pyrrolidine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The bromine atom may also play a role in the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Quinoline-Based Ethers ()

Several methyl benzoate derivatives with quinoline substituents were structurally characterized, providing insights into how substituents affect supramolecular assembly and crystallinity:

Compound Substituents Space Group Intermolecular Interactions Molecular Weight (g/mol)
Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate (Target) Pyrrolidine at C2, Br at C5 Not reported Likely dominated by van der Waals and dipole-dipole interactions 297.17
Compound (I) () (2-Chloroquinolin-3-yl)methoxy at C2, Br at C5 P21/n π–π stacking (two types), no H-bonds ~420 (estimated)
Compound (II) () (2-Chloro-6-methylquinolin-3-yl)methoxy at C2, Br at C5 Pbca Single π–π stacking, weak C–H⋯O H-bonds ~434 (estimated)
Compound (III) () (2-Chloro-6-methylquinolin-3-yl)methoxy at C2 P212121 Mixed π–π stacking and C–H⋯O H-bonds ~380 (estimated)

Key Observations :

  • Substituent Effects: Replacing the pyrrolidine group in the target compound with bulkier quinoline derivatives (e.g., Compounds I–III) increases molecular weight and alters packing efficiency. The quinoline moiety introduces π–π stacking interactions, absent in the target compound, which enhance crystallinity and thermal stability .
  • Hydrogen Bonding : Unlike the target compound, Compounds II and III exhibit weak C–H⋯O hydrogen bonds, improving solubility in polar solvents. The absence of H-bonding in Compound (I) correlates with lower solubility .
  • Space Groups: The target compound’s crystallization behavior remains unreported, but quinoline analogs show diverse space groups (e.g., P21/n, Pbca), suggesting substituent-dependent lattice flexibility .

Pyridine Derivatives with Protective Groups (–4)

Pyridine-based analogs with protective groups highlight the impact of steric shielding and synthetic utility:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pyrrolidine, Br, methyl ester C₁₃H₁₅BrNO₂ 297.17 Unprotected, compact structure
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine tert-Butyldimethylsilyloxy-protected pyrrolidine, Br C₁₈H₃₁BrN₂O₂Si 415.44 Silicon-based protection
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate tert-Butyl carbamate, Cl, I C₁₆H₂₃ClIN₂O₃ 468.73 Halogen-rich, bulky protection

Key Observations :

  • Protective Groups : The tert-butyl and silyl groups in analogs increase molecular weight by ~40–60% compared to the target compound. These groups enhance stability during synthesis but reduce reactivity toward electrophilic agents .

Research Findings and Implications

  • Crystallography: Structural data for quinoline analogs () were determined using SHELX software, a gold standard for small-molecule refinement . The target compound’s lack of π–π interactions suggests lower melting points compared to its quinoline counterparts.
  • Synthetic Utility : Pyridine derivatives with protective groups (–4) are more suited for stepwise synthesis, whereas the target compound’s unprotected pyrrolidine may favor direct functionalization .
  • Solubility and Reactivity: Quinoline ethers’ H-bonding capability () improves aqueous solubility, whereas bulky protective groups (–4) enhance lipid solubility, critical for drug delivery applications.

Biological Activity

Methyl 5-bromo-2-(pyrrolidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a pyrrolidine ring, which contribute to its unique chemical reactivity and biological activity. The presence of the bromine atom is particularly noteworthy as it can enhance the compound's interaction with biological targets, while the pyrrolidine moiety may improve binding affinity to various receptors or enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : The pyrrolidinyl group enhances binding affinity to receptors involved in various physiological processes, potentially leading to therapeutic effects.
  • Covalent Bond Formation : The bromine atom can facilitate covalent bonding with nucleophilic sites on proteins, altering their functional dynamics .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds containing similar structures demonstrate efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 46.9 µg/mL to lower thresholds depending on structural modifications, suggesting that the bromine substituent plays a crucial role in enhancing antimicrobial potency .

Anti-inflammatory Effects

The compound is also explored for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, making it a candidate for further investigation as an anti-inflammatory agent.

Comparative Studies

To better understand the efficacy of this compound, comparative studies with structurally similar compounds are essential. Below is a summary table highlighting key findings from various studies:

Compound NameBiological ActivityMIC (µg/mL)References
This compoundAntimicrobial46.9 - 93.7
Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoateAnti-inflammatoryNot specified
Similar Pyrrolidine DerivativesAntimicrobialVaries (3.12 - 12.5)

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 46.9 µg/mL, showcasing its potential as an antibacterial agent against resistant strains .
  • Anti-inflammatory Potential : Another investigation highlighted the compound's ability to reduce inflammation markers in vitro, suggesting mechanisms that warrant further exploration in vivo for therapeutic applications.
  • Synthesis and Activity Correlation : Research focusing on structure-activity relationships (SAR) indicated that modifications to the bromine substituent could lead to enhanced efficacy against specific pathogens, emphasizing the importance of chemical structure in determining biological outcomes .

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, pyrrolidine’s electron-donating effect lowers the LUMO energy, enhancing electrophilic substitution .
  • Hirshfeld Surface Analysis : Maps intermolecular contact contributions (e.g., Br⋯H interactions account for ~12% of contacts in halogenated derivatives) .
  • Molecular Docking : Models interactions with biological targets (e.g., quinazoline derivatives binding to kinase active sites via hydrogen bonds and hydrophobic pockets) .

How can structural modifications of the benzoate core enhance pharmacological activity, as evidenced by recent studies?

Q. Advanced Research Focus

  • Halogen Substitution : Bromine at position 5 increases steric bulk and lipophilicity, improving blood-brain barrier penetration in neuroactive derivatives .
  • Pyrrolidine Optimization : N-alkylation of pyrrolidine (e.g., tert-butyldimethylsilyloxy groups) enhances metabolic stability by shielding the amine from oxidation .
  • Bioisosteric Replacement : Replacing the benzoate ester with a carboxamide group improves solubility while retaining target affinity, as seen in antiviral analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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